beta-Sinensal

Description

This compound is a sesquiterpenoid.

Structure

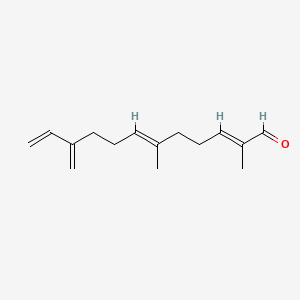

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPLRNXKHZRXHT-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C=C)CCC=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCC(=C)C=C)/CC/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318720 | |

| Record name | Sinensal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to orange liquid; citrus-like aroma | |

| Record name | 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 °C. @ 1.00 mm Hg | |

| Record name | beta-Sinensal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.917-0.923 | |

| Record name | 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3779-62-2, 60066-88-8, 8028-48-6 | |

| Record name | Sinensal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Sinensal, (2E,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Sinensal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060066888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sinensal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orange, sweet, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-dimethyl-10-methylenedodeca-2,6,11-trien-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-SINENSAL, (2E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2WZT6IRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Sinensal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the β-Sinensal Biosynthesis Pathway in Citrus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-sinensal (β-sinensal) is an aliphatic, acyclic sesquiterpene aldehyde that serves as a crucial aroma and flavor compound in citrus fruits.[1][2] While present in low abundance, its distinct sweet, fresh, and waxy orange-like notes significantly influence the sensory profile of citrus species.[1][3] Understanding the biosynthetic pathway of β-sinensal is paramount for metabolic engineering efforts aimed at enhancing fruit flavor characteristics and for synthesizing this valuable compound for industrial applications. This technical guide provides a comprehensive overview of the current knowledge on the β-sinensal biosynthesis pathway, its regulation, quantitative analysis, and the key experimental protocols used in its study.

The Biosynthesis of β-Sinensal

The formation of β-sinensal originates from the general terpenoid biosynthesis pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[4] These precursors are synthesized via the methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[5]

The sequential condensation of IPP and DMAPP units leads to the formation of the C15 intermediate, farnesyl diphosphate (FPP), which is the direct precursor for all sesquiterpenes, including β-sinensal.[1][6] The conversion of FPP is the branching point for sesquiterpene diversity.

While the specific enzymes responsible for β-sinensal synthesis are not yet fully characterized, the pathway is hypothesized to proceed via a two-step process analogous to other oxygenated sesquiterpenes:

-

Cyclization/Rearrangement by Sesquiterpene Synthase (TPS): FPP is first converted into a sesquiterpene hydrocarbon intermediate by a specific TPS. In citrus, a well-characterized TPS is valencene synthase (Cstps1), which converts FPP to valencene.[1] It is highly probable that a distinct but related TPS is responsible for producing the direct hydrocarbon precursor to β-sinensal. The existence of an α-sinensal synthase in Citrus sinensis supports the presence of specific synthases for sinensal production.[4]

-

Oxidation: The sesquiterpene hydrocarbon is subsequently modified by oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce the terminal aldehyde group, yielding β-sinensal.

Regulation of β-Sinensal Production

The biosynthesis of β-sinensal is tightly regulated by a combination of genetic, developmental, and environmental factors.

-

Genetic Control: There is a strong genetic basis for β-sinensal production, leading to significant quantitative variation among different citrus species and even cultivars.[2] For instance, in a cross between clementine and sweet orange, the β-sinensal content in the offspring varied widely from 0 to 0.68%, demonstrating the heritability of the pathway.[2]

-

Developmental Regulation: The accumulation of sesquiterpenes like β-sinensal is developmentally controlled, with transcript levels of key enzymes and the final product accumulating towards fruit maturation.[1][2]

-

Hormonal and Environmental Influence: Although citrus is non-climacteric, the phytohormone ethylene has been shown to induce the expression of related sesquiterpene synthase genes, suggesting a role in the final stages of ripening and aroma development.[1] Environmental conditions, such as seasonality, can also significantly alter the sesquiterpene profile in citrus oils.[4]

Quantitative Data

The concentration of β-sinensal varies significantly depending on the citrus cultivar, tissue type, and developmental stage. The following table summarizes key quantitative findings from the literature.

| Citrus Variety / Part | β-Sinensal Concentration | Method of Analysis | Reference |

| Clementine x Sweet Orange Hybrid Progeny (Peel) | 0 - 0.68% | Not Specified | [2] |

| Sweet Orange Cultivars (Leaf Essential Oil) | ~2% (of total oil) | GC-MS | [7] |

| Sweet Orange Cultivars (Peel Essential Oil) | Trace Levels | GC-MS | [7] |

| Citrus Juices (General) | Detection Threshold: 0.1 ppm | GC-Olfactometry | [2] |

Key Experimental Protocols

Studying the β-sinensal pathway requires robust methodologies for both metabolite analysis and gene expression studies.

This protocol describes the analysis of volatile compounds like β-sinensal from citrus tissues using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[8]

Objective: To identify and quantify β-sinensal in a given citrus tissue sample.

Methodology:

-

Sample Preparation: Homogenize a known weight (e.g., 0.2 - 2.0 g) of fresh citrus tissue (peel or leaf) to a fine powder, often under cryogenic conditions (e.g., with dry ice) to prevent loss of volatiles.[8]

-

Extraction (HS-SPME): Place the ground sample into a sealed headspace vial. Add an internal standard (e.g., 1-butanol) for quantification.[8] Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Analysis (GC-MS): Directly insert the SPME fiber into the hot injector of a GC-MS system to desorb the analytes.

-

GC Column: Use a polar capillary column (e.g., DB-WAX) suitable for separating terpenes.[8]

-

Temperature Program: Implement a temperature gradient to separate compounds, e.g., start at 40°C and ramp up to 250°C.[8]

-

Carrier Gas: Use hydrogen or helium.

-

MS Detection: Operate in electron impact (EI) ionization mode. Identify β-sinensal by comparing its mass spectrum and retention index with that of an authentic standard and library data (e.g., NIST, Wiley).

-

-

Quantification: Calculate the concentration of β-sinensal based on the peak area ratio of the analyte to the internal standard.

This protocol outlines the steps to measure the transcript abundance of candidate biosynthetic genes (e.g., putative sesquiterpene synthases) using quantitative real-time PCR (qRT-PCR).

Objective: To determine the expression levels of genes potentially involved in β-sinensal biosynthesis in different tissues or under various conditions.

Methodology:

-

Total RNA Extraction: Isolate high-quality total RNA from citrus tissue using a suitable commercial kit or a CTAB-based protocol.

-

DNase Treatment & Quality Control: Treat the extracted RNA with DNase I to remove genomic DNA contamination. Assess RNA integrity and concentration using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the target genes (e.g., candidate TPS genes) and a stable reference gene (e.g., β-actin, GAPDH) for normalization.[9]

-

qRT-PCR: Perform the PCR reaction in a real-time thermal cycler using a SYBR Green-based master mix. The reaction should include the cDNA template, primers, and master mix. Run samples in triplicate.

-

Data Analysis: Analyze the amplification data. Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of the target gene to the reference gene.[9]

Conclusion and Future Directions

The biosynthesis of β-sinensal is a critical component of the citrus flavor profile. While the general pathway is understood to originate from FPP, significant knowledge gaps remain. The definitive identification and functional characterization of the specific sesquiterpene synthase and subsequent oxidative enzymes that catalyze the formation of β-sinensal are key areas for future research. Transcriptomic and metabolomic analyses of citrus varieties with contrasting sinensal profiles could reveal strong candidate genes.[6] Elucidating these steps will provide powerful tools for the metabolic engineering of citrus fruits to produce enhanced flavor profiles and for the biotechnological production of this high-value natural compound.

References

- 1. Citrus fruit flavor and aroma biosynthesis: isolation, functional characterization, and developmental regulation of Cstps1, a key gene in the production of the sesquiterpene aroma compound valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 3779-62-2 | Benchchem [benchchem.com]

- 3. This compound, 60066-88-8 [thegoodscentscompany.com]

- 4. wjarr.com [wjarr.com]

- 5. Biochemical Characterization of New Sweet Orange Mutants Rich in Lycopene and β-Carotene Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Non-Polar Low-Molecular Metabolites in Citron (Citrus medica L.) Peel Essential Oil at Different Developmental Stages and a Combined Study of Transcriptomics Revealed Genes Related to the Synthesis Regulation of the Monoterpenoid Compound Nerol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correspondence between the Compositional and Aromatic Diversity of Leaf and Fruit Essential Oils and the Pomological Diversity of 43 Sweet Oranges (Citrus x aurantium var sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined sensory, volatilome and transcriptome analyses identify a limonene terpene synthase as a major contributor to the characteristic aroma of a Coffea arabica L. specialty coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Role of β-Sinensal in Citrus Fruit Aroma: A Technical Guide

Introduction

Beta-sinensal is a naturally occurring sesquiterpenoid aldehyde that plays a significant, though nuanced, role in the characteristic aroma of citrus fruits.[1][2] As a C15 hydrocarbon derivative, it belongs to the terpene class of organic compounds, which are major contributors to the flavor and fragrance profiles of many plants. While often present in lower concentrations compared to monoterpenes like limonene, β-sinensal is recognized as an important impact compound, contributing specific citrus, fruity, sweet, and green notes to the overall sensory experience.[3][4][5] This technical guide provides an in-depth analysis of β-sinensal, covering its chemical properties, biosynthesis, quantitative presence in citrus, analytical methodologies for its study, and the biochemical pathway of its perception.

Chemical and Physical Properties

This compound (IUPAC name: (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal) is a volatile compound with specific physicochemical properties that dictate its behavior in citrus matrices and its perception by the olfactory system.[6] It exists in isomeric forms, including cis- and trans-beta-sinensal.[1] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 60066-88-8 | [1] |

| Molecular Formula | C₁₅H₂₂O | [1][2] |

| Molecular Weight | 218.33 g/mol | [6] |

| Appearance | Colorless to orange liquid | [1][7] |

| Odor Profile | Citrus, fruity, fresh, sweet, green, waxy | [4][5][7] |

| Boiling Point | ~331-333 °C @ 760 mm Hg | [7] |

| Flash Point | 155.8 °C (312 °F) | [1][7] |

| Density | ~0.917-0.923 g/mL @ 25 °C | [1][7] |

| Water Solubility | Practically insoluble (0.4912 mg/L) | [1] |

| LogP (o/w) | 4.38 - 4.84 | [1][7] |

Contribution to Citrus Aroma

The aroma of citrus fruit is a complex mixture of volatile organic compounds, including terpenes, aldehydes, esters, and alcohols. While limonene is the most abundant compound, it is not solely responsible for the characteristic orange scent.[3][8] Low-abundance compounds like β-sinensal are crucial for the full, authentic aroma profile.[9][10]

Studies involving aroma reconstruction have identified β-sinensal as one of several essential compounds required to duplicate the natural aroma of navel oranges.[11][12] Although its individual contribution might be perceived as small compared to highly abundant aliphatic aldehydes, its presence is critical for the authentic "peely" and fresh character of the fruit.[3][11] Genetic and agricultural factors significantly influence its concentration; for instance, in a cross between clementine and sweet orange, the β-sinensal content in the progeny varied from 0 to 0.68%.[13]

Quantitative Data

The concentration of β-sinensal varies significantly between different citrus species, cultivars, and even parts of the fruit. Its impact on aroma is determined not just by its concentration but by its odor threshold—the minimum concentration at which it can be detected by the human nose. The combination of concentration and odor threshold is often expressed as the Odor Activity Value (OAV), which indicates a compound's potential contribution to the overall aroma.

| Parameter | Value | Citrus Source/Context | Reference(s) |

| Concentration | ~2% | Sweet Orange (Leaf Essential Oil) | [3] |

| Concentration | Trace levels to ~0.5% | Sweet Orange (Peel Essential Oil) | [3][11] |

| Concentration | 0 - 0.68% | Progeny of Clementine x Sweet Orange cross | [13] |

| Odor Detection Threshold | 0.05 ppm (50 µg/L) | In water | [14] |

| Odor Detection Threshold | 0.1 ppm (100 µg/L) | In citrus juices | [13] |

Biosynthesis of β-Sinensal

Like all sesquiterpenes in plants, β-sinensal is synthesized via the terpene biosynthetic pathway. The process begins with basic precursors from primary metabolism that feed into two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[15] These pathways produce the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[16]

For sesquiterpene synthesis, three of these five-carbon units are sequentially condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP).[16] This reaction is catalyzed by FPP synthase. The final, and often rate-limiting, step is the conversion of the linear FPP into the specific cyclic or acyclic structure of the sesquiterpene, a reaction catalyzed by a class of enzymes known as terpene synthases (TPS), specifically sesquiterpene synthases.[9][15] The subsequent modification of the sesquiterpene hydrocarbon backbone by enzymes such as cytochrome P450 monooxygenases and dehydrogenases leads to the final functionalized molecule, such as the aldehyde β-sinensal.

Caption: General biosynthetic pathway for β-sinensal in citrus.

Experimental Protocols

The analysis of volatile compounds like β-sinensal requires sensitive and specific methodologies. The most common workflow involves extraction and concentration of volatiles from the citrus matrix, followed by separation and identification.

Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used solvent-free technique for extracting volatile and semi-volatile compounds from a sample matrix.[17][18]

Methodology:

-

Sample Preparation: Weigh approximately 1.0 g of homogenized citrus peel or 5 mL of juice into a 20 mL headspace vial.[17][18] An internal standard (e.g., cyclohexanone) may be added for quantification.[17] For juice samples, addition of NaCl to saturate the solution can improve the extraction efficiency of non-polar compounds.

-

Equilibration: Seal the vial and place it in a heating block or water bath. Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 20-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[17][18]

-

Extraction: Expose an SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 15-30 minutes) at the same temperature.[17][18]

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed onto the GC column.[17][18]

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying individual volatile compounds in a complex mixture.[19][20]

Methodology:

-

Chromatographic Separation:

-

System: Agilent 7890B GC coupled to a 5977A MS detector, or equivalent.[17]

-

Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness), is typically used.[17][18]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[17][18]

-

Oven Temperature Program: An initial temperature of 35-40 °C held for 2-3 minutes, then ramped at a specific rate (e.g., 6-10 °C/min) to a final temperature of 240-280 °C, and held for several minutes.[17][18]

-

-

Mass Spectrometry Detection:

-

Compound Identification: Identification is achieved by comparing the obtained mass spectrum and the calculated Linear Retention Index (LRI) with those from spectral libraries (e.g., NIST, Wiley) and authentic standards.

Caption: Workflow for the analysis of citrus volatiles using HS-SPME-GC-MS.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of GC with human sensory perception. It is used to identify which specific compounds in a mixture are responsible for the perceived aroma.[19]

Methodology:

-

Setup: The effluent from the GC column is split into two streams. One stream goes to the MS detector for chemical identification, while the other is directed to a heated sniffing port.

-

Analysis: A trained panelist or sensory analyst sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odor.

-

Correlation: The timing of the odor events is correlated with the peaks on the chromatogram from the MS detector, allowing for the identification of the specific compounds that are aroma-active.

-

Aroma Extract Dilution Analysis (AEDA): This is a common GC-O technique where a sample extract is serially diluted and analyzed until no odor is detected. The highest dilution at which a compound is still detected gives its "flavor dilution" (FD) factor, which is an indication of its aroma potency.[22][23]

Olfactory Signaling Pathway

The perception of β-sinensal, like any odorant, begins with its interaction with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium.[24] This initiates a sophisticated signal transduction cascade.

-

Binding: The volatile β-sinensal molecule binds to a specific G-protein coupled receptor (GPCR) on an OSN.[24]

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating an associated heterotrimeric G-protein (specifically Gα-olf). The Gα-olf subunit exchanges GDP for GTP and dissociates from the βγ subunits.[24]

-

Second Messenger Production: The activated Gα-olf subunit binds to and activates adenylate cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[24] This leads to a rapid increase in the intracellular concentration of cAMP, which acts as a second messenger.

-

Channel Opening and Depolarization: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the cell.[24]

-

Signal Amplification: The influx of Ca²⁺ opens calcium-activated chloride channels, leading to an efflux of Cl⁻ ions, which further depolarizes the neuron.

-

Action Potential: If this depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse) that travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

Caption: Simplified cascade of events in odorant perception.

Conclusion

This compound is a vital, albeit low-concentration, component of the authentic aroma of citrus fruits. Its distinct sensory profile contributes significantly to the complexity and characteristic quality of citrus fragrance. Understanding its chemical properties, biosynthetic origins, and the precise methods for its analysis is crucial for quality control in the food and fragrance industries, as well as for the development of new citrus cultivars with enhanced flavor profiles. The study of such impact compounds highlights the principle that in complex aromas, the whole is truly greater than the sum of its parts, with minor components often holding the key to sensory authenticity.

References

- 1. Buy this compound | 3779-62-2 [smolecule.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Correspondence between the Compositional and Aromatic Diversity of Leaf and Fruit Essential Oils and the Pomological Diversity of 43 Sweet Oranges (Citrus x aurantium var sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 60066-88-8 [thegoodscentscompany.com]

- 5. scent.vn [scent.vn]

- 6. This compound | C15H22O | CID 5281535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. Characterization of Key Aroma Compounds and Construction of Flavor Base Module of Chinese Sweet Oranges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Citrus fruit flavor and aroma biosynthesis: isolation, functional characterization, and developmental regulation of Cstps1, a key gene in the production of the sesquiterpene aroma compound valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 11. agritrop.cirad.fr [agritrop.cirad.fr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | 3779-62-2 | Benchchem [benchchem.com]

- 14. Odor Detection Thresholds & References [leffingwell.com]

- 15. Understanding the Constitutive and Induced Biosynthesis of Mono- and Sesquiterpenes in Grapes (Vitis vinifera): A Key to Unlocking the Biochemical Secrets of Unique Grape Aroma Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wjarr.com [wjarr.com]

- 17. Characterization of volatile compounds from healthy and citrus black spot-infected Valencia orange juice and essential oil by using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Comparison of the volatile organic compounds in Citrus reticulata ‘Chachi’ peel with different drying methods using E-nose, GC-IMS and HS-SPME-GC-MS [frontiersin.org]

- 19. Frontiers | Volatile Compounds in Citrus Essential Oils: A Comprehensive Review [frontiersin.org]

- 20. azom.com [azom.com]

- 21. s4science.at [s4science.at]

- 22. Molecular-Sensory Decoding of the Citrus latifolia Aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. perfumerflavorist.com [perfumerflavorist.com]

- 24. Reactome | Olfactory Signaling Pathway [reactome.org]

An In-depth Technical Guide to the Discovery and Isolation of beta-Sinensal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of beta-sinensal, a significant sesquiterpenoid contributing to the characteristic aroma of citrus fruits. This document details the historical context of its discovery, outlines detailed experimental protocols for its isolation and analysis, presents quantitative data from various citrus sources, and illustrates the biosynthetic pathway leading to its formation.

Discovery of this compound

Physicochemical Properties and Characterization

This compound (IUPAC name: (2E,6E)-2,6,10-trimethyldodeca-2,6,10,11-tetraenal) is a sesquiterpenoid aldehyde with the chemical formula C₁₅H₂₂O.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | N/A |

| Molecular Weight | 218.34 g/mol | N/A |

| Appearance | Pale yellow to orange liquid | N/A |

| Odor | Sweet, orange, waxy, juicy | N/A |

| Boiling Point | 180 °C at 1.00 mmHg | N/A |

| Specific Gravity | 0.9170 - 0.9230 @ 25 °C | N/A |

| Refractive Index | 1.5040 - 1.5130 @ 20 °C | N/A |

Characterization of this compound is primarily achieved through spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the identification and quantification of this compound in essential oil samples. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 218 and a distinctive fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, confirming the presence of the aldehyde functional group, the trisubstituted double bonds, and the overall carbon skeleton.

Isolation and Purification of this compound from Citrus Peel

The isolation of this compound from its natural source, primarily citrus peel, is a multi-step process involving extraction of the essential oil followed by chromatographic purification.

Extraction of Essential Oil by Steam Distillation

This is a common method for extracting essential oils from plant materials.

Experimental Protocol:

-

Material Preparation: Fresh citrus peels (e.g., from Citrus sinensis) are coarsely chopped or minced to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still pot containing the peel material, a condenser, and a collection flask (e.g., a Dean-Stark apparatus or a Clevenger-type apparatus).

-

Distillation: Steam is passed through the citrus peel material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected. Due to their immiscibility, the essential oil will form a separate layer, which can be physically separated.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Purification by Column Chromatography

Column chromatography is employed to separate this compound from the other components of the essential oil.

Experimental Protocol:

-

Stationary Phase Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent such as hexane to create a slurry and ensure even packing.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase (e.g., hexane) and carefully loaded onto the top of the silica gel column.

-

Elution: A solvent gradient is used to elute the different components. The elution starts with a non-polar solvent (e.g., 100% hexane) to elute the non-polar hydrocarbons like limonene. The polarity of the mobile phase is then gradually increased by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) in increasing concentrations (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing this compound.

-

Pooling and Concentration: Fractions containing pure this compound are pooled together, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.

Quantitative Data

The concentration of this compound varies significantly among different citrus species and even between cultivars of the same species.

Table 2: this compound Content in Various Citrus Species

| Citrus Species/Cultivar | Plant Part | This compound Content (%) | Analytical Method | Reference |

| Citrus sinensis (Sweet Orange) 'Washington Navel' | Peel | Present (occurrence) | GC-FID/MS | [2] |

| Citrus sinensis (Sweet Orange) 'Tarocco' | Peel | Present (occurrence) | GC-FID/MS | [2] |

| Citrus sinensis (Sweet Orange) 'Doppio Sanguigno' | Peel | Present (occurrence) | GC-FID/MS | [2] |

| Citrus sinensis (Sweet Orange) | Leaf | ~2.0 | GC-MS | [3] |

| Citrus aurantium (Bitter Orange) | Peel | Not typically a major component | GC-FID/MS | [2] |

| Less Common Citrus Species | Peel/Juice | Traces | SPME-GC/MS | [4] |

| Citrus sinensis (Orange Essence Oil) | Essence Oil | Potent aroma contributor | GC-O/GC-MS | [5][6] |

Biosynthesis of this compound

This compound, being a sesquiterpenoid, is synthesized via the mevalonate pathway in the cytoplasm of plant cells. The key precursor for all sesquiterpenes is farnesyl diphosphate (FPP). While the specific enzymes responsible for the conversion of FPP to this compound have not been fully elucidated, the general pathway is understood to involve a sesquiterpene synthase.

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound. The methodologies outlined herein offer a robust framework for researchers and scientists to isolate and study this important flavor and fragrance compound. The provided quantitative data highlights the variability of this compound content in different citrus sources, which is crucial for applications in the food, fragrance, and pharmaceutical industries. Further research into the specific enzymatic steps of its biosynthesis and its potential biological activities will continue to expand our understanding and utilization of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scitepress.org [scitepress.org]

- 4. mdpi.com [mdpi.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. Identification of aroma active compounds in orange essence oil using gas chromatography-olfactometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of β-Sinensal in the Plant Kingdom: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-Sinensal, a vital sesquiterpenoid aldehyde (C₁₅H₂₂O), is a significant contributor to the aromatic profiles of various plant species, most notably within the Citrus genus.[1] Its characteristic sweet, citrus, and slightly woody aroma makes it a valuable compound in the flavor and fragrance industries.[2] Beyond its sensory attributes, β-sinensal is of interest for its potential biological activities and as a biomarker for citrus consumption.[1][3] This technical guide provides an in-depth overview of the natural occurrence of β-sinensal, detailing its distribution in various plant species, quantitative data, biosynthetic pathways, and the experimental protocols utilized for its extraction, isolation, and characterization.

Natural Distribution of β-Sinensal

While β-sinensal is most famously associated with citrus fruits, its presence is not exclusively confined to this genus. Research has identified this compound in a limited number of other taxonomically distant plant families, suggesting independent evolutionary pathways for its biosynthesis.

Occurrence in Citrus Species

β-Sinensal is a key volatile compound that defines the sensory profile of many citrus essential oils.[3] It is found in varying concentrations in numerous species and cultivars, including:

-

Sweet Orange (Citrus sinensis) : Considered a major contributor to the characteristic orange aroma, it is found in the peel oil of various cultivars like 'Valencia', 'Navel', and 'blood' oranges.[2][4]

-

Mandarin Orange (Citrus reticulata) : The essential oil of mandarin contains notable amounts of β-sinensal.[2]

-

Lemon (Citrus limon) : β-Sinensal is a known constituent of lemon essential oil.[1]

-

Bergamot (Citrus bergamia) : It has been detected at trace levels in bergamot oil.[2]

-

Pummelo (Citrus grandis) : Found in the peel essential oil.[2]

-

Grapefruit (Citrus paradisi) : Detected in the peel essential oil.[2]

-

Citrus trifoliata : Has been reported to contain β-sinensal.[5]

The concentration of β-sinensal can be influenced by genetic factors, with studies on citrus hybrids showing significant variation among progeny.[3] Additionally, environmental conditions and the maturity of the fruit can impact its levels.[4][6]

Occurrence in Non-Citrus Species

The identification of β-sinensal in plants outside the Citrus genus is less common but significant. This distribution indicates a broader, though less concentrated, presence in the plant kingdom.[3] Documented non-citrus sources include:

-

Indian Sandalwood (Santalum album) : β-Sinensal has been identified in this species, known for its aromatic wood.[3]

-

Duguetia lanceolata : A plant from the Annonaceae family, its bark essential oil contains β-sinensal.[7]

-

Chamaedorea wendlandiana : This species of palm has also been reported to contain β-sinensal.[3]

-

Astrantia major : This herbaceous perennial is another reported source.[5]

-

Feverfew (Tanacetum parthenium) : The flower oil of feverfew contains β-sinensal.[2]

Quantitative Data on β-Sinensal Occurrence

The concentration of β-sinensal varies significantly between species and even different parts of the same plant. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Essential Oil / Extract | β-Sinensal Concentration (%) | Reference |

| Citrus sinensis (Sweet Orange) | Leaf | Leaf Essential Oil (LEO) | ~2.0% (average) | [4] |

| Citrus sinensis (Sweet Orange) | Peel | Peel Essential Oil (PEO) | Trace levels | [4] |

| Citrus sinensis 'Valencia' | Peel | Cold-Pressed Peel Oil | 0.03% | [2] |

| Citrus sinensis 'Blood Orange' | Peel | Peel Oil | 0.021% - 0.036% | [2] |

| Citrus reticulata (Mandarin) | Peel | Petitgrain Oil | 1.60% | [2] |

| Tanacetum parthenium (Feverfew) | Flower | Flower Oil | 2.6% | [2] |

| Duguetia lanceolata | Bark | Essential Oil | 3.2% - 5.4% | [7] |

| Citrus Hybrid (Clementine x Sweet Orange) | - | - | 0% - 0.68% | [3] |

Biosynthesis of β-Sinensal

β-Sinensal, as a sesquiterpenoid, is synthesized through the terpenoid biosynthetic pathway. The journey begins in the plant cell's cytosol via the mevalonic acid (MVA) pathway.[3]

-

Precursor Formation : The pathway starts with acetyl-CoA, which is converted through a series of enzymatic reactions into the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[8]

-

Farnesyl Diphosphate (FPP) Synthesis : Three of these five-carbon units are sequentially condensed to form the C15 precursor, farnesyl diphosphate (FPP).[3]

-

Sesquiterpene Synthase Activity : FPP is then transformed by specific terpene synthase enzymes. While the precise synthase for β-sinensal is not as well-characterized as for other sesquiterpenes like valencene, it is understood that an α-Sinensal Synthase facilitates the transformation of the farnesyl cation into α-sinensal.[6][8] A similar, specific synthase is responsible for the production of β-sinensal.

-

Regulation : The production of β-sinensal is developmentally regulated, with accumulation often occurring towards fruit maturation.[6] Ethylene, a plant hormone, has been shown to influence the expression of genes involved in sesquiterpene synthesis in citrus, suggesting a hormonal regulatory layer.[6]

Experimental Protocols

The extraction, isolation, and quantification of β-sinensal from plant matrices require specific analytical techniques due to its volatile nature.

Extraction and Isolation

The choice of extraction method is critical and depends on the plant matrix.

-

Hydrodistillation : A common method for extracting essential oils from plant material (e.g., citrus peels, leaves, barks). The plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil phase, containing β-sinensal, is then separated from the aqueous phase.

-

Cold Pressing (Expression) : This method is predominantly used for citrus peels. The oil sacs in the peel are ruptured mechanically, and the essential oil is collected. This technique is preferred for citrus as it avoids thermal degradation and preserves the fresh aroma profile, including that of α- and β-sinensal.[9]

-

Solvent Extraction : For matrices where distillation is not suitable, organic solvents like hexane or ethanol can be used to extract β-sinensal. This is followed by solvent removal under vacuum.[10][11]

-

Supercritical Fluid Extraction (SFE) : Utilizes supercritical CO₂ as a solvent. This is a "green" technique that allows for selective extraction by modifying pressure and temperature, yielding a high-purity extract without solvent residue.[12]

Characterization and Quantification

Advanced analytical methods are necessary for the unambiguous identification and quantification of β-sinensal.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the cornerstone technique for analyzing volatile compounds.

-

Protocol Outline :

-

Sample Preparation : The essential oil or extract is diluted in a suitable solvent (e.g., hexane).

-

Injection : A small volume (e.g., 1 µL) is injected into the GC.

-

Separation : The sample is vaporized and travels through a capillary column (e.g., DB-5 or HP-5MS). Compounds are separated based on their boiling points and interaction with the column's stationary phase.

-

Detection (MS) : As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum (a fragmentation pattern) serves as a "fingerprint" for identification by comparison to spectral libraries (e.g., NIST, Wiley).

-

Quantification : The area of the chromatographic peak corresponding to β-sinensal is proportional to its concentration. Quantification is typically performed using an internal or external standard.

-

-

-

Gas Chromatography-Olfactometry (GC-O) : This technique couples sensory analysis with instrumental separation.

-

Protocol Outline :

-

The GC separates the volatile compounds as in GC-MS.

-

The effluent from the column is split. One portion goes to a detector (like a Flame Ionization Detector, FID), while the other is directed to a sniffing port.

-

A trained analyst sniffs the effluent and records the odor description and intensity at specific retention times.

-

This allows for the correlation of specific odors (e.g., "citrusy, sweet") with the instrumental peaks, confirming the aroma contribution of compounds like β-sinensal. Detection thresholds as low as 0.1 ppm in citrus juices have been reported using this method.[3]

-

-

Conclusion

β-Sinensal is a naturally occurring sesquiterpenoid of significant interest due to its widespread contribution to the aroma of citrus and other plants. Its presence is primarily concentrated in the essential oils of the Citrus genus, though it is also found in several other unrelated species. The biosynthesis of β-sinensal follows the well-established MVA pathway, with its production being subject to genetic and developmental regulation. For researchers and professionals in drug development and natural products, a thorough understanding of its distribution and the analytical protocols for its study, particularly GC-MS and GC-O, is essential for harnessing its potential in flavor, fragrance, and potential bioactive applications.

References

- 1. Buy this compound | 3779-62-2 [smolecule.com]

- 2. This compound, 60066-88-8 [thegoodscentscompany.com]

- 3. This compound | 3779-62-2 | Benchchem [benchchem.com]

- 4. Correspondence between the Compositional and Aromatic Diversity of Leaf and Fruit Essential Oils and the Pomological Diversity of 43 Sweet Oranges (Citrus x aurantium var sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C15H22O | CID 5281535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Citrus fruit flavor and aroma biosynthesis: isolation, functional characterization, and developmental regulation of Cstps1, a key gene in the production of the sesquiterpene aroma compound valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. wjarr.com [wjarr.com]

- 9. Citrus sinensis Essential Oils an Innovative Antioxidant and Antipathogenic Dual Strategy in Food Preservation against Spoliage Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. mdpi.com [mdpi.com]

beta-Sinensal as a potential biomarker for citrus consumption

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Beta-sinensal, a sesquiterpenoid aldehyde, is a characteristic flavor and aroma compound found in citrus fruits, particularly in species of the Citrus genus.[1] Its presence, almost exclusively in citrus, has led to its investigation as a potential biomarker for citrus fruit consumption. Objective biomarkers of dietary intake are crucial in nutritional research and clinical studies to overcome the inherent inaccuracies of self-reported dietary assessments. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its quantification in citrus fruits, proposed analytical methodologies for its detection in biological samples, and a discussion of its potential metabolic fate and biological activity based on the broader understanding of sesquiterpenoid biochemistry.

Quantitative Data on this compound in Citrus Fruits

The concentration of this compound can vary significantly among different citrus species and even between cultivars of the same species.[2] The data presented below is a summary of reported concentrations in the peel oil of various Citrus sinensis (sweet orange) cultivars.

| Citrus Cultivar | Sample Type | This compound Concentration (%) | Analytical Method | Reference |

| Citrus sinensis cv. Washington navel | Peel Oil (Supercritical CO2 Extract) | Highest among tested cultivars | GC-FID/MS | [2] |

| Citrus sinensis cv. Tarocco | Peel Oil (Supercritical CO2 Extract) | Present | GC-FID/MS | [2] |

| Citrus sinensis cv. Doppio Sanguigno | Peel Oil (Supercritical CO2 Extract) | Present | GC-FID/MS | [2] |

| Citrus sinensis | Peel Oil (Hot extraction) | 0.01% | GC-MS |

Experimental Protocols

The accurate quantification of this compound from both citrus matrices and human biological samples is essential for its validation as a biomarker. While a standardized and validated protocol specifically for this compound in human samples is not yet established, the following methodologies are based on established techniques for the analysis of sesquiterpenes.

Extraction of this compound from Citrus Peel

Objective: To extract essential oils containing this compound from citrus peel for quantification.

Method: Steam Distillation

-

Sample Preparation: Fresh citrus peels are carefully removed, avoiding the white pith (albedo). The peels are then finely chopped or minced to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type apparatus for steam distillation is assembled. The minced peels are placed in a round-bottom flask with a sufficient amount of distilled water.

-

Distillation: The flask is heated to boiling. The steam and volatilized essential oils rise into the condenser, where they cool and liquefy. The condensate collects in the graduated tube of the Clevenger apparatus.

-

Separation: As the essential oil is less dense and immiscible with water, it forms a distinct layer on top of the aqueous distillate. The volume of the collected oil is measured, and the oil is carefully separated.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at low temperature to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify this compound in the extracted essential oil or a prepared biological sample extract.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5) is typically used for terpene analysis.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C (hold for 2 minutes)

-

Ramp: Increase to 180 °C at a rate of 4 °C/min

-

Ramp: Increase to 280 °C at a rate of 10 °C/min (hold for 5 minutes)

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for targeted quantification.

Quantification:

-

External Standard Method: A calibration curve is generated using certified reference standards of this compound at known concentrations. The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.

-

Internal Standard Method: A known amount of an internal standard (a compound not present in the sample with similar chemical properties and chromatographic behavior) is added to both the standards and the samples. The ratio of the peak area of this compound to the peak area of the internal standard is used for quantification. This method helps to correct for variations in injection volume and sample preparation.

Proposed Protocol for Extraction of this compound from Human Urine

Objective: To extract potential this compound and its metabolites from a urine sample for GC-MS analysis. This protocol is a generalized procedure for non-polar compounds and would require optimization and validation for this compound.

-

Enzymatic Hydrolysis: Many xenobiotics are excreted in urine as water-soluble glucuronide or sulfate conjugates. To analyze the parent compound, an enzymatic hydrolysis step is necessary.

-

Liquid-Liquid Extraction (LLE):

-

After hydrolysis, add an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

-

Vortex the mixture vigorously to partition the analytes into the organic phase.

-

Centrifuge to separate the layers.

-

Carefully transfer the organic layer to a new tube.

-

Repeat the extraction process on the aqueous layer to improve recovery.

-

-

Solid-Phase Extraction (SPE) (Alternative to LLE):

-

SPE can provide a cleaner extract than LLE.

-

Condition an appropriate SPE cartridge (e.g., a C18 or a mixed-mode cartridge) with methanol and then water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with a suitable organic solvent.

-

-

Concentration and Derivatization:

-

Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

-

For GC-MS analysis of compounds with active hydrogens, derivatization may be necessary to improve volatility and chromatographic peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4][5]

-

Reconstitute the dried residue in a suitable solvent (e.g., hexane, ethyl acetate) before injection into the GC-MS.

-

Mandatory Visualizations

Experimental Workflow for this compound Analysis

Caption: Experimental workflow for this compound analysis.

Hypothetical Metabolic Pathway of this compound

The metabolism of this compound in humans has not been specifically elucidated. However, based on the known biotransformation of other sesquiterpenoids, a hypothetical pathway can be proposed. The metabolism would likely involve Phase I and Phase II reactions, primarily in the liver, to increase its water solubility for excretion.

Caption: Hypothetical metabolic pathway of this compound.

Potential Signaling Pathways Modulated by Sesquiterpenes

While direct evidence for this compound is lacking, various sesquiterpenes have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. This suggests that this compound, upon absorption, could potentially exert biological effects through similar mechanisms.

Caption: Potential signaling pathways modulated by sesquiterpenes.

Logical Relationship for Biomarker Validation

Caption: Logical workflow for validating this compound as a biomarker.

Conclusion and Future Directions

This compound holds promise as a specific biomarker for citrus consumption due to its limited dietary sources. However, further research is imperative for its validation. Key areas for future investigation include:

-

Comprehensive Quantification: A broader analysis of this compound content across a wider variety of citrus fruits and processed citrus products is needed to build a robust food composition database.

-

Pharmacokinetic Studies: Human intervention studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This will help in determining the optimal biological matrix (e.g., plasma, urine) and time window for its measurement after consumption.

-

Metabolite Identification: Identifying the major metabolites of this compound in humans will be crucial for developing a comprehensive analytical method that accounts for the total intake.

-

Method Validation: The development and validation of a sensitive and specific analytical method for the routine quantification of this compound and its metabolites in human biological samples is a critical next step.

-

Biological Activity: Investigating the potential biological effects of this compound and its metabolites could provide additional insights into the health benefits associated with citrus consumption.

The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a dietary biomarker. The successful validation of this compound would provide a valuable tool for nutritional epidemiology and clinical trials investigating the role of citrus consumption in human health and disease.

References

- 1. Citrus fruit flavor and aroma biosynthesis: isolation, functional characterization, and developmental regulation of Cstps1, a key gene in the production of the sesquiterpene aroma compound valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. brjac.com.br [brjac.com.br]

Olfactory Perception of beta-Sinensal Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-sinensal, a sesquiterpenoid aldehyde, is a key aroma compound found in citrus fruits, particularly oranges, mandarins, and tangerines. Its characteristic citrusy, orange-peel-like aroma contributes significantly to the sensory profile of these fruits and their essential oils. The olfactory perception of this compound is of considerable interest to the flavor and fragrance industry, as well as to researchers studying chemosensory signaling and perception. This technical guide provides an in-depth overview of the olfactory perception of this compound isomers, including available quantitative data, detailed experimental protocols for sensory analysis, and the underlying biochemical signaling pathways.

This compound exists as multiple isomers, including geometric isomers (cis/trans or Z/E) and potentially enantiomers, each of which may elicit a distinct olfactory response. Understanding the structure-activity relationship of these isomers is crucial for elucidating the mechanisms of odor perception and for the development of novel flavor and fragrance ingredients.

Data Presentation: Olfactory Properties of Sinensal Isomers

While extensive research has been conducted on the aroma profile of citrus fruits where this compound is a key component, specific quantitative odor threshold data for this compound isomers remains limited in publicly available scientific literature. The following tables summarize the available qualitative and quantitative data for alpha- and this compound.

Table 1: Odor Descriptors of Sinensal Isomers

| Isomer | Odor Description | References |

| alpha-Sinensal | Intense orange, powdery, aldehydic, juicy, mandarin, sour candy, waxy, with distinct floral notes. | [1][2] |

| This compound | Citrus, orange, sweet, fresh, waxy, juicy. Described as having dominant tangerine/mandarin peel notes with marine, aldehydic, and sometimes metallic-fishy undertones. | [1][3][4] |

| cis-beta-Sinensal | Fruity, citrus, fresh, sweet, green, waxy, floral, aldehydic, woody, fatty. | [5] |

Table 2: Odor Thresholds of Sinensal Isomers

| Isomer | Odor Threshold | Medium | References |

| alpha-Sinensal | 0.05 ppb (parts per billion) | Water | [6] |

| This compound | As low as 0.1 ppm (parts per million) | Citrus Juice | [7] |

Note: The odor threshold for this compound in citrus juice is provided for context but is not a standardized value in a neutral medium and therefore not directly comparable to the value for alpha-sinensal in water.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination

Gas Chromatography-Olfactometry (GC-O) is the primary method used to determine the odor activity and thresholds of volatile compounds. A general protocol for the analysis of citrus volatiles, including sinensal isomers, is outlined below.

1. Sample Preparation:

-

Essential Oils: Dilute the essential oil in an appropriate solvent (e.g., diethyl ether or hexane).

-

Juice/Fruit Matrix: Use Solid Phase Microextraction (SPME) or solvent extraction to isolate volatile compounds.

2. Gas Chromatography (GC) Conditions:

-

Column: A non-polar column (e.g., DB-5 or HP-5MS) is often used for initial separation, followed by a polar column (e.g., DB-WAX or HP-INNOWax) for confirmation. For chiral separation, a specialized chiral column (e.g., based on cyclodextrin derivatives like Chirasil-Val) is necessary.

-

Injector: Split/splitless injector, typically at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 3-5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5-10 minutes.

-

3. Olfactometry (O):

-

The effluent from the GC column is split between a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactory port.

-

A trained sensory panelist sniffs the effluent from the olfactory port and records the retention time, odor descriptor, and intensity of each detected aroma.

-

Humidified air is mixed with the effluent to prevent nasal passage dehydration.

4. Odor Threshold Determination (Aroma Extract Dilution Analysis - AEDA):

-

The sample is serially diluted and each dilution is analyzed by GC-O.

-

The Flavor Dilution (FD) factor is determined as the highest dilution at which an odorant is still detectable.

-

The odor threshold can then be calculated based on the concentration of the compound in the original sample and its FD factor.

Sensory Panel Analysis

Sensory panel analysis provides qualitative and quantitative data on the perception of aroma compounds.

1. Panelist Selection and Training:

-

Select panelists based on their ability to detect and describe odors, and their consistency in evaluations.

-

Train panelists with a wide range of reference odorants, including those relevant to citrus aromas.

2. Sensory Evaluation Methods:

-

Descriptive Analysis (e.g., Quantitative Descriptive Analysis - QDA®): A trained panel develops a consensus vocabulary to describe the sensory attributes of the sample and then rates the intensity of each attribute on a linear scale.

-

Discrimination Tests (e.g., Triangle Test, Paired Comparison): Used to determine if a perceptible difference exists between two samples.

-

Threshold Testing: Determine the detection threshold (lowest concentration at which a stimulus is detected) and recognition threshold (lowest concentration at which the stimulus is identified).

3. Data Analysis:

-

Statistical analysis (e.g., ANOVA, Principal Component Analysis - PCA) is used to analyze the data from the sensory panel and determine significant differences between samples.

Synthesis and Chiral Separation of this compound Isomers

Stereoselective Synthesis of this compound: A known method for the stereoselective synthesis of this compound involves the use of a π-allylnickel(II) complex. This complex reacts with a chloro-acetal derived from isoprene to yield an acetal which, upon hydrolysis, affords this compound with high stereoselectivity for the (E)-isomer.

Chiral Separation by Gas Chromatography: The separation of sinensal enantiomers, if they exist in the sample, requires the use of a chiral stationary phase in the gas chromatograph.

-

Chiral Columns: Capillary columns coated with cyclodextrin derivatives (e.g., permethylated beta-cyclodextrin) are commonly used for the separation of chiral compounds.

-

Method Development: Optimization of the temperature program and carrier gas flow rate is crucial to achieve baseline separation of the enantiomers. The elution order of the enantiomers may be reversed by using a column with the opposite enantiomer of the chiral selector.

Mandatory Visualizations

Signaling Pathway of Olfactory Perception

The perception of odorants like this compound is initiated by the binding of the molecule to an olfactory receptor (OR), which is a G-protein coupled receptor (GPCR) located on the cilia of olfactory sensory neurons. This binding event triggers a downstream signaling cascade.

Caption: Canonical olfactory signal transduction cascade.

Experimental Workflow for GC-O Analysis

The workflow for Gas Chromatography-Olfactometry (GC-O) combines instrumental analysis with human sensory perception to identify odor-active compounds.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

Logical Relationship for Sensory Panel Evaluation

The process of conducting a sensory panel evaluation involves several key stages, from panelist selection to data analysis, to ensure reliable and valid results.

Caption: Workflow for Sensory Panel Evaluation.

Conclusion

This compound and its isomers are pivotal contributors to the characteristic aroma of citrus fruits. While qualitative descriptions of their odors are available, there is a notable gap in the scientific literature regarding specific, comparable quantitative odor threshold data for the various isomers of this compound. This guide has provided the available information on their olfactory properties, detailed the standard experimental protocols for their sensory evaluation, and visualized the key processes involved. Further research focusing on the synthesis of pure this compound isomers and the determination of their individual odor thresholds is necessary for a more complete understanding of their contribution to citrus aroma and for the targeted development of new flavor and fragrance compounds. Such studies would provide invaluable data for researchers in the fields of food science, sensory science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Citrus fruit flavor and aroma biosynthesis: isolation, functional characterization, and developmental regulation of Cstps1, a key gene in the production of the sesquiterpene aroma compound valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 3779-62-2 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 60066-88-8 [thegoodscentscompany.com]

- 7. This compound | 3779-62-2 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Potential Biological Activities of beta-Sinensal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-sinensal, a sesquiterpenoid aldehyde naturally occurring in citrus fruits, is a significant contributor to their characteristic aroma. Beyond its olfactory properties, emerging research suggests a landscape of potential biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's pharmacological potential. Due to the nascent stage of research directly focused on this compound, this document also incorporates data from structurally similar compounds to infer potential activities and guide future research directions. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both the promise and the knowledge gaps in the scientific understanding of this compound.

Introduction

This compound (C₁₅H₂₂O) is a key volatile compound found in the essential oils of various citrus species, playing a crucial role in their flavor and fragrance profiles.[1] Its chemical structure, characterized by an aliphatic acyclic chain with conjugated double bonds and a terminal aldehyde group, suggests potential reactivity and interaction with biological systems.[1][2] While its sensory characteristics are well-documented, the exploration of its pharmacological activities is an expanding field of interest. This guide synthesizes the available preclinical data on the biological activities of this compound and related compounds, providing a framework for future investigation into its therapeutic potential.

Potential Biological Activities

Preliminary studies and data from related compounds suggest that this compound may possess a range of biological activities.

Anticancer Activity

While direct studies on the anticancer activity of pure this compound are limited, research on structurally related sesquiterpenoid aldehydes and essential oils containing this compound indicates potential cytotoxic effects against cancer cell lines. The aldehyde functional group is a common feature in many natural compounds exhibiting anticancer properties. For instance, the structurally similar alpha-sinensal has been reported to inhibit the growth of cancer cells by inducing apoptosis.[1]

Inference from Structurally Similar Compounds:

-

Citral , a mixture of the isomeric aldehydes geranial and neral, has demonstrated dose- and time-dependent inhibition of HCT116 and HT29 human colorectal cancer cells.[3] It has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the p53 pathway.[3]

-

Farnesol , a sesquiterpene alcohol that is a precursor to many sesquiterpenoids, has also been reported to possess antitumor activities.[4][5]

Anti-inflammatory Activity

The potential anti-inflammatory effects of this compound are inferred from studies on citrus essential oils and other terpenoids. Inflammation is a complex biological response, and key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to its regulation.

Inference from Structurally Similar Compounds:

-

Neral and Geranial (Citral isomers) have been shown to possess anti-inflammatory properties, with neral demonstrating significant inhibition of cytokine secretion and the expression of inflammatory molecules in LPS-stimulated macrophages.[6]

-

Farnesol has been shown to mitigate inflammation by attenuating the NF-κB/NLRP3 inflammasome axis.[7]

Antioxidant Activity

The conjugated double bond system and the aldehyde group in this compound's structure suggest it may act as an antioxidant by scavenging free radicals.

Inference from Structurally Similar Compounds:

-

Alpha-Sinensal is suggested to have antioxidant properties.[1]

-

Farnesol has demonstrated significant DPPH radical scavenging activity with a reported IC50 value of 113.79 ± 0.82 µg/mL and nitric oxide scavenging activity with an IC50 of 116.65 ± 0.03 µg/mL.[8][9]

-

Essential oils rich in terpenoids, including isomers of citral, have shown notable antioxidant activity in various assays.[6][10]

Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and inflammation. Compounds with antioxidant and anti-inflammatory properties are therefore of interest for their potential neuroprotective effects.

Inference from Structurally Similar Compounds and Related Natural Products:

-